

3-Formylpicolinic Acid: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 3-Formylpicolinic acid

Cat. No.: B100351

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, a pyridine derivative featuring both a carboxylic acid and an aldehyde functional group, is a valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic compounds, including pharmaceutically active molecules and natural products. The strategic positioning of the formyl and carboxyl groups on the pyridine ring enables selective reactions, providing access to a diverse array of molecular architectures. This document provides an overview of the applications of **3-formylpicolinic acid**, along with detailed experimental protocols for its synthesis and key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **3-formylpicolinic acid** is presented in the table below.

Property	Value	Reference
CAS Number	19182-29-7	[1]
Molecular Formula	C ₇ H ₅ NO ₃	[1]
Molecular Weight	151.12 g/mol	[1]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Soluble in various organic solvents.	

Synthesis of 3-Formylpicolinic Acid

A common and effective method for the synthesis of **3-formylpicolinic acid** involves the selective oxidation of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. While a specific detailed protocol for the direct synthesis of **3-formylpicolinic acid** was not found in the reviewed literature, a general procedure based on the oxidation of related methylpyridines is proposed below.[2][3]

Protocol: Oxidation of 3-Methylpicolinic Acid to **3-Formylpicolinic Acid** (Proposed)

Materials:

- 3-Methylpicolinic acid
- Oxidizing agent (e.g., Selenium Dioxide (SeO₂), Potassium Permanganate (KMnO₄))
- Solvent (e.g., Dioxane, Pyridine, Water)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

- Drying agent (e.g., Anhydrous sodium sulfate (Na_2SO_4), Anhydrous magnesium sulfate (MgSO_4))

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinic acid in a suitable solvent.
- **Addition of Oxidizing Agent:** Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so careful addition and cooling might be necessary.
- **Reaction Monitoring:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., manganese dioxide) is formed, filter it off.
- **pH Adjustment:** Carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous solution with an organic solvent multiple times.
- **Drying and Concentration:** Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **3-formylpicolinic acid** by a suitable method such as column chromatography or recrystallization.

Note: The choice of oxidizing agent and reaction conditions will significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

Applications in Organic Synthesis

The aldehyde and carboxylic acid functionalities of **3-formylpicolinic acid** allow it to participate in a variety of important organic reactions, making it a key intermediate for the construction of more complex molecules.

Knoevenagel Condensation

The aldehyde group of **3-formylpicolinic acid** can readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for the formation of carbon-carbon double bonds and the synthesis of α,β -unsaturated carboxylic acids and their derivatives.^{[4][5]}

Protocol: Knoevenagel Condensation of **3-Formylpicolinic Acid** with Malonic Acid (Doebner Modification)

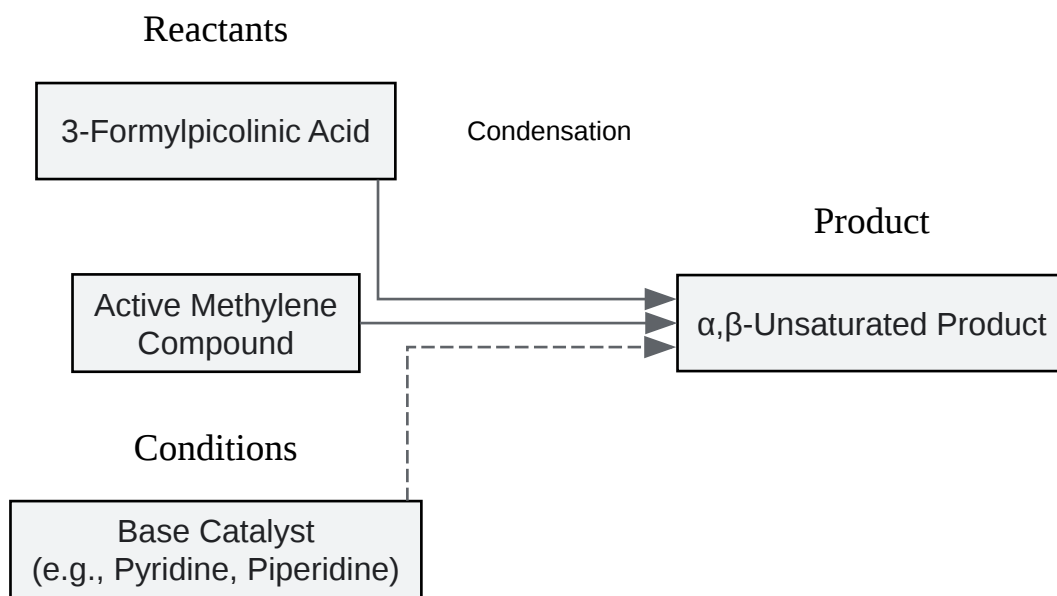
Materials:

- **3-Formylpicolinic acid**
- Malonic acid
- Pyridine (as both solvent and catalyst)
- Piperidine (optional, as a co-catalyst)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **3-formylpicolinic acid** and malonic acid in pyridine.
- **Catalyst Addition:** If desired, add a catalytic amount of piperidine.
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC.
- **Work-up:** After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
- **Isolation and Purification:** Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization.

The workflow for a typical Knoevenagel condensation is depicted below:



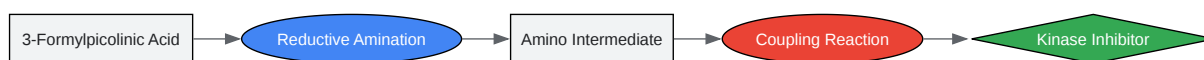
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Caption: Knoevenagel condensation of **3-formylpicolinic acid**.

Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The versatile functional groups of **3-formylpicolinic acid** make it an ideal starting material for the synthesis of novel kinase inhibitors.^{[6][7][8][9]} For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated or coupled with other fragments to build the desired inhibitor structure.

The logical workflow for utilizing **3-formylpicolinic acid** in the synthesis of kinase inhibitors is illustrated below:



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Caption: Synthesis of kinase inhibitors from **3-formylpicolinic acid**.

Use in Natural Product Synthesis

The structural motif of picolinic acid and its derivatives is found in various natural products.[10][11][12] **3-Formylpicolinic acid** serves as a valuable synthon for the total synthesis and derivatization of these natural products, allowing for the exploration of their biological activities and structure-activity relationships. The aldehyde and carboxylic acid handles provide convenient points for elaboration and modification of the natural product scaffold.

Conclusion

3-Formylpicolinic acid is a highly useful and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and information provided herein are intended to serve as a guide for researchers and scientists in harnessing the synthetic potential of this valuable building block. Further exploration of the reactivity of **3-formylpicolinic acid** is likely to uncover new and exciting applications in the future.

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